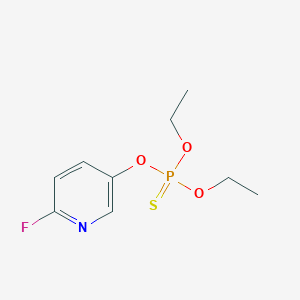

Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester

説明

Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester is an organophosphorus compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties and reactivity.

特性

CAS番号 |

39624-86-7 |

|---|---|

分子式 |

C9H13FNO3PS |

分子量 |

265.24 g/mol |

IUPAC名 |

diethoxy-(6-fluoropyridin-3-yl)oxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C9H13FNO3PS/c1-3-12-15(16,13-4-2)14-8-5-6-9(10)11-7-8/h5-7H,3-4H2,1-2H3 |

InChIキー |

DTWQOKPPRNFERL-UHFFFAOYSA-N |

正規SMILES |

CCOP(=S)(OCC)OC1=CN=C(C=C1)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 6-fluoro-2-pyridinol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous dichloromethane or toluene

Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Purification: Using techniques such as distillation or recrystallization to obtain high-purity product.

化学反応の分析

Types of Reactions

Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester undergoes various chemical reactions, including:

Oxidation: Conversion to phosphorothioate oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction to phosphorothioate sulfides using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, room temperature.

Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.

Substitution: Sodium alkoxides, ethanol, room temperature.

Major Products Formed

Oxidation: Phosphorothioate oxides.

Reduction: Phosphorothioate sulfides.

Substitution: Various substituted phosphorothioates depending on the nucleophile used.

科学的研究の応用

Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester has several scientific research applications:

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the formulation of pesticides and insecticides due to its effectiveness against a wide range of pests.

作用機序

The mechanism of action of Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in the development of insecticides and potential therapeutic agents for neurological disorders.

類似化合物との比較

Similar Compounds

- Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester

- Phosphorodithioic acid, O,O-diethyl ester

- Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester

- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester

Uniqueness

Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester is unique due to the presence of the 6-fluoro-2-pyridyl group, which imparts distinct chemical properties and reactivity. This fluorinated pyridyl group enhances the compound’s stability and bioactivity, making it more effective in its applications compared to similar compounds.

生物活性

Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester, commonly known as a phosphorothioate, is a compound of interest due to its biological activity, particularly in the context of its use as an agricultural chemical and potential implications for human health. This article explores the biological activity of this compound through various studies, case analyses, and relevant data.

- Molecular Formula : C₉H₁₃FNO₃PS

- Molecular Weight : 265.26 g/mol

- CAS Number : 39624-86-7

Phosphorothioates like O,O-diethyl O-(6-fluoro-2-pyridyl) ester typically function by inhibiting acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The inhibition leads to an accumulation of acetylcholine at synaptic clefts, resulting in overstimulation of cholinergic receptors.

Toxicological Effects

- Acute Toxicity : The compound has been classified under hazardous substances due to its acute toxicity profile. It can cause symptoms such as respiratory distress, convulsions, and potentially death upon high exposure levels .

- Chronic Effects : Long-term exposure may lead to neurological disorders due to persistent inhibition of AChE, affecting cognitive functions and motor skills.

Case Studies

- Agricultural Impact : A study on the use of phosphorothioates in agriculture revealed that they are effective against various pests but pose risks to non-target organisms, including beneficial insects and wildlife .

- Human Health Studies : Research indicates that exposure to phosphorothioates may correlate with increased incidences of neurological impairments in agricultural workers .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃FNO₃PS |

| Molecular Weight | 265.26 g/mol |

| CAS Number | 39624-86-7 |

| Toxicity Classification | Acute Toxicity |

| Biological Activity | Observations |

|---|---|

| AChE Inhibition | Significant inhibition observed |

| Acute Symptoms | Respiratory distress, convulsions |

| Chronic Effects | Neurological impairments |

Research Findings

Recent studies have focused on the environmental persistence of phosphorothioates and their degradation products. These compounds can remain active in soil and water systems, posing risks to ecosystems and human health through bioaccumulation .

Mechanistic Insights

Research has shown that the presence of the fluorine atom in the structure enhances the lipophilicity of the compound, potentially increasing its bioavailability and toxicity in biological systems. This characteristic has been linked to its effectiveness as a pesticide but raises concerns regarding its environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。